N,N,N-Triethylpentan-1-aminium bromide
Description
N,N,N-Triethylpentan-1-aminium bromide is a quaternary ammonium salt characterized by a pentyl chain (C5) substituted with three ethyl groups at the nitrogen center and a bromide counterion. This compound belongs to a class of cationic surfactants widely used in organic synthesis, colloid chemistry, and antimicrobial applications due to their amphiphilic nature. For instance, the synthesis of N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium bromide involves reacting 1-(4-bromobutyl)-1H-pyrrole with triethylamine . Similarly, trimethyl analogs like N,N,N-trimethylpentan-1-aminium bromide (CAS 150-98-1) are synthesized via alkylation of trimethylamine with 1-bromopentane .
Properties
CAS No. |
13028-70-1 |
|---|---|
Molecular Formula |
C11H26BrN |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
triethyl(pentyl)azanium;bromide |
InChI |
InChI=1S/C11H26N.BrH/c1-5-9-10-11-12(6-2,7-3)8-4;/h5-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DQAJUJUUKXGRBU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences


*Calculated based on analogous compounds.
- Alkyl Chain Length : Longer chains (e.g., C10 in decyltrimethylammonium bromide) enhance hydrophobicity, increasing critical micelle concentration (CMC) and reducing water solubility compared to shorter chains (C5) .
- For example, N,N,N-trimethylpentan-1-aminium bromide (trimethyl) has higher water solubility than its triethyl counterpart .
- Dimeric vs. Monomeric Structures: Bis-quaternary ammonium salts (e.g., pentamethylene-1,5-bis(N,N-dimethyl-N-dodecylammonium bromide)) exhibit lower CMC values and enhanced antimicrobial activity due to dual cationic charges .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Inferred from similar quaternary ammonium salts.
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